N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-2-(naphthalen-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-24-19(20-10-5-11-26-20)13-17(23-24)14-22-21(25)12-16-8-4-7-15-6-2-3-9-18(15)16/h2-11,13H,12,14H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRWDQSAJGKZSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)CC2=CC=CC3=CC=CC=C32)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Intermediate Preparation
Synthesis of 5-(Furan-2-yl)-1-Methyl-1H-Pyrazole-3-yl)Methylamine
The pyrazole intermediate is synthesized via a cyclocondensation reaction. A typical procedure involves:
- Formation of the pyrazole ring : Furan-2-carbaldehyde reacts with methylhydrazine in ethanol under reflux to yield 1-methyl-3-(furan-2-yl)-1H-pyrazole.
- Bromination and amination : The pyrazole is brominated at the 5-position using N-bromosuccinimide (NBS) in dichloromethane, followed by nucleophilic substitution with potassium phthalimide to introduce the methylamine group.
Reaction conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Cyclocondensation | Methylhydrazine, furan-2-carbaldehyde | Ethanol | 80°C | 68% |
| Bromination | NBS, AIBN | CCl₄ | 0°C → RT | 72% |
| Amination | K-phthalimide, DMF | DMF | 120°C | 65% |
Preparation of 2-(Naphthalen-1-yl)Acetyl Chloride
The naphthalene moiety is introduced via activation of 2-(naphthalen-1-yl)acetic acid:
- Acid chloridation : Treatment with thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0°C produces the corresponding acyl chloride.
Optimization note : Excess SOCl₂ (1.5 eq.) and catalytic dimethylformamide (DMF, 0.1 eq.) improve yields to 89%.
Amide Bond Formation
Coupling Strategies
The final step involves coupling the pyrazole-methylamine intermediate with 2-(naphthalen-1-yl)acetyl chloride. Two methods are prevalent:
Method A: Schotten-Baumann Reaction
- Conditions : Aqueous NaOH (10%), dichloromethane, 0°C → RT.
- Yield : 74% after recrystallization from ethanol.
Method B: Carbodiimide-Mediated Coupling
- Reagents : N,N’-Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).
- Solvent : Dry THF, inert atmosphere.
- Yield : 82%.
Comparative analysis :
| Method | Advantages | Disadvantages |
|---|---|---|
| Schotten-Baumann | Cost-effective, simple setup | Lower yield, emulsion formation |
| DCC/DMAP | Higher yield, purity | Requires anhydrous conditions, costly reagents |
Industrial-Scale Production Considerations
Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-2-(naphthalen-1-yl)acetamide: can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: The naphthalene moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as nitric acid for nitration or sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Nitrated or sulfonated naphthalene derivatives.
Scientific Research Applications
N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-2-(naphthalen-1-yl)acetamide: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving furan and pyrazole derivatives.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may interact with enzymes or receptors involved in inflammatory or cancer pathways, leading to modulation of these processes.
Comparison with Similar Compounds
Structural Analogs
Table 1: Key Structural Features and Differences
Key Observations :
- Pyrazole vs. Other Heterocycles: The target compound’s pyrazole core differentiates it from thienopyrimidine (e.g., ) or triazole-based analogs (e.g., ). Pyrazoles are known for metabolic stability and enzyme inhibition .
- Naphthalene vs.
Table 3: Reported Bioactivities of Analogous Compounds
Functional Insights :
- Antimicrobial Activity : Triazole-acetamides in show broad-spectrum activity, which the target compound may share due to structural similarities.
- Computational Predictions : Pyrazole-triazole hybrids in were screened via PASS and docking, indicating possible neuroactive properties—a direction for future study of the target compound.
Biological Activity
N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-2-(naphthalen-1-yl)acetamide is a complex organic compound that integrates multiple pharmacologically relevant functional groups. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. The following sections detail its synthesis, biological mechanisms, and research findings.
1. Chemical Structure and Synthesis
The compound consists of a furan ring, a pyrazole ring, and a naphthalenic moiety. The synthesis typically involves multi-step organic reactions:
Synthetic Route:
- Furan Synthesis: Derived from furfural through acid-catalyzed reactions.
- Pyrazole Synthesis: Formed by reacting hydrazine with diketones under reflux conditions.
- Coupling Reaction: The furan and pyrazole intermediates are coupled with 2-(naphthalen-1-yl)acetyl chloride in the presence of a base like triethylamine.
The biological activity of this compound is attributed to its interaction with various molecular targets:
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, potentially reducing cytokine production.
- Receptor Interaction: It can bind to receptors involved in pain and inflammation modulation, affecting signal transduction pathways.
3.1 Anti-inflammatory Properties
Research indicates that derivatives of naphthoquinones exhibit significant anti-inflammatory effects. For instance, studies have shown that certain naphthoquinone derivatives can inhibit pro-inflammatory cytokine interleukin-1β (IL-1β) production in THP-1 cells with low IC50 values, indicating strong activity against inflammation .
3.2 Anticancer Activity
Naphthoquinones are known for their cytotoxic properties against various cancer cell lines. Recent studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function .
Table 1: Summary of Biological Activities
4. Case Studies
Several studies have evaluated the biological efficacy of compounds related to this compound:
Case Study 1: Anti-inflammatory Effects
A study involving the application of naphthoquinone derivatives showed a marked reduction in inflammatory markers in animal models of arthritis, suggesting potential therapeutic applications for inflammatory diseases .
Case Study 2: Anticancer Efficacy
In vitro tests on breast cancer cell lines revealed that specific derivatives could reduce cell viability significantly compared to controls, indicating their potential as chemotherapeutic agents .
5. Conclusion
This compound represents a promising candidate for further research due to its multifaceted biological activities, particularly in anti-inflammatory and anticancer domains. Continued exploration into its mechanisms of action and therapeutic potential could lead to significant advancements in pharmacotherapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
